molecular formula C9H19NO B13290214 2-(Cyclopentylamino)butan-1-ol

2-(Cyclopentylamino)butan-1-ol

Cat. No.: B13290214
M. Wt: 157.25 g/mol
InChI Key: QDNKXEFITLGCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylamino)butan-1-ol is a chiral amino alcohol with the molecular formula C9H19NO and an average mass of 157.26 g/mol . This compound belongs to a class of chemicals highly valued in synthetic and medicinal chemistry due to the presence of both a basic amino group and a hydroxyl group within the same molecular scaffold . These dual functional groups allow amino alcohols to form both hydrogen bonds and ionic interactions, making them crucial as versatile building blocks for the synthesis of more complex molecules, potential chiral ligands in asymmetric synthesis, and key components in the development of pharmaceutical agents . The structure of this compound, which features a cyclopentyl group, may influence the compound's lipophilicity and conformational flexibility, which are important parameters in drug design . As a derivative of butan-1-ol, it builds upon a simple alcohol scaffold that is itself a common industrial intermediate . Researchers investigate this compound and its structural homologues to probe structure-activity relationships and fine-tune properties for specific applications in materials science and chemical biology . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(cyclopentylamino)butan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-8(7-11)10-9-5-3-4-6-9/h8-11H,2-7H2,1H3

InChI Key

QDNKXEFITLGCNF-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cyclopentylamino Butan 1 Ol and Its Analogs

Enantioselective and Stereoselective Synthesis Strategies

Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis of biologically active molecules. The two stereogenic centers in 2-(cyclopentylamino)butan-1-ol necessitate precise control over the synthetic route to isolate the desired stereoisomer.

Asymmetric Amination Protocols for β-Aminoalcohols

Asymmetric amination represents a direct approach to installing the chiral amine functionality. Modern methods focus on the catalytic and enantioselective C-H amination of alcohols, providing a more atom-economical alternative to traditional multi-step sequences. researchgate.net

A notable strategy involves a radical relay chaperone approach, where an alcohol is temporarily converted into an imidate radical. researchgate.netresearchgate.net This intermediate undergoes a regioselective 1,5-hydrogen atom transfer (HAT), which can be rendered enantioselective by employing a chiral copper catalyst in conjunction with an iridium photocatalyst. researchgate.netresearchgate.net The resulting oxazoline (B21484) can then be hydrolyzed to yield the enantioenriched β-amino alcohol. researchgate.netresearchgate.net This multi-catalytic system is essential for ensuring both high efficiency and stereoselectivity. researchgate.netresearchgate.net

Another powerful technique is the catalytic asymmetric β-amination of alcohols through nitrene insertion. sciengine.com Chiral ruthenium catalysts have been successfully used for the intramolecular C(sp³)–H amination of N-benzoyloxycarbamates, producing chiral oxazolidin-2-ones with high yield and enantioselectivity. sciengine.com These cyclic carbamates are valuable precursors that can be hydrolyzed to the corresponding chiral β-amino alcohols. sciengine.com This method is applicable to various C-H bonds, including non-activated ones, and the catalyst can be recycled. sciengine.com

Table 1: Comparison of Asymmetric Amination Protocols

MethodCatalyst SystemIntermediateKey Features
Radical Relay ChaperoneChiral Copper Catalyst / Iridium PhotocatalystImidate Radical / Chiral OxazolineMulti-catalytic, Enantioselective 1,5-HAT. researchgate.netresearchgate.net
Nitrene InsertionChiral Ruthenium CatalystChiral Oxazolidin-2-oneApplicable to non-activated C-H bonds, Recyclable catalyst. sciengine.com

Chiral Auxiliary and Chiral Pool Approaches

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. diva-portal.orgwikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to the substrate to direct the formation of a new stereocenter. diva-portal.orgwikipedia.org For the synthesis of β-amino alcohols, chiral auxiliaries can be employed in various reactions, such as the alkylation of enolates derived from amides of chiral auxiliaries like pseudoephedrine. wikipedia.org After the desired stereoselective transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. wikipedia.org

The chiral pool approach utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. bccollegeasansol.ac.in For instance, L-alanine can be synthesized from L-lactic acid through a process involving double inversion. bccollegeasansol.ac.in This strategy leverages the existing chirality of the starting material to build the target molecule, which can be a cost-effective method for obtaining optically active compounds. bccollegeasansol.ac.in

Catalytic Asymmetric Methods for Diastereoselective Control

Catalytic asymmetric methods are highly sought after for their efficiency and ability to generate stereocenters with high selectivity. In the context of β-amino alcohols, transition metal catalysis, particularly with copper and ruthenium, has proven effective. sciengine.comacs.org

Copper-catalyzed asymmetric propargylic substitution (APS) is a robust method for creating sterically congested carbon stereocenters. acs.org This approach can be used to synthesize chiral γ-amino alcohols, which are structurally related to β-amino alcohols, by reacting alkyne-functionalized oxetanes with amines in the presence of a chiral copper catalyst. acs.org The choice of chiral ligand is critical for achieving high enantioselectivity. acs.org

Ruthenium-based catalysts have also been instrumental in developing diastereoselective methods. For example, a Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines produces syn-α-hydroxy-β-amino esters with excellent diastereoselectivity. diva-portal.org By employing a chiral α-methylbenzyl imine, an asymmetric version of this reaction can be achieved, yielding enantiomerically pure products. diva-portal.org

Multi-Component Reaction (MCR) Implementations for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly efficient and ideal for generating libraries of structurally diverse compounds for biological screening. organic-chemistry.org

Several classic MCRs, such as the Strecker, Hantzsch, Biginelli, and Ugi reactions, have been widely used to synthesize various heterocyclic and peptidomimetic structures. nih.govorganic-chemistry.org While direct MCRs for this compound are not explicitly detailed, the principles of MCRs can be applied to generate its analogs. For instance, an imine-initiated MCR, like the Petasis (borono-Mannich) reaction, could be adapted to incorporate cyclopentylamine (B150401) or a related butanol-derived component. nih.gov The Petasis reaction involves the reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid to form substituted amines. nih.gov

The diversification of the this compound scaffold could be achieved by systematically varying the aldehyde, amine, and a third or fourth component in a suitable MCR. This would rapidly generate a library of analogs with modifications at different positions, which is highly valuable for structure-activity relationship (SAR) studies.

Derivatization Strategies for Structural Exploration

Derivatization is a key strategy for exploring the chemical space around a lead compound and for improving its physicochemical or biological properties. libretexts.orgresearchgate.net This can involve modifying existing functional groups or introducing new ones.

Cyclopentylamine Moiety Functionalization

Furthermore, the cyclopentyl ring itself can be functionalized. Ligand-enabled C(sp³)–H hydroxylation of free amines using hydrogen peroxide has been reported, which could potentially introduce hydroxyl groups onto the cyclopentyl ring with diastereoselectivity. nih.gov Such modifications can lead to new analogs with altered polarity and potential for new interactions with biological targets. Research into highly functionalized aminocyclopentanes has shown that modifications to the carbocyclic ring can have significant effects on biological activity. mdpi.com

Butan-1-ol Chain Modification

Modification of the butan-1-ol chain in this compound and its analogs is a critical strategy for modulating their physicochemical and pharmacological properties. These modifications can range from simple homologation to the introduction of various functional groups and branching, leading to a diverse array of new chemical entities.

One of the primary approaches to butan-1-ol chain modification involves the extension of the carbon backbone. This can be achieved through various synthetic transformations. For instance, a metabolic engineering approach in Escherichia coli has been utilized to produce longer-chain alcohols from glucose by extending the coenzyme A (CoA)-dependent 1-butanol (B46404) synthesis pathway. acs.org This biocatalytic method involves the conversion of C4-acyl-CoA intermediates to longer chains, such as hexanoyl-CoA, which are subsequently reduced to the corresponding alcohols. acs.org While this method is primarily focused on biofuel production, the underlying principles of enzymatic carbon chain extension can be adapted for the synthesis of functionalized butanol derivatives.

Another strategy involves the direct functionalization of the butanol chain. This can be accomplished by employing versatile starting materials and synthetic intermediates. For example, the synthesis of chiral amino alcohols can be achieved through the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov By starting with a modified hydroxy ketone precursor, it is possible to introduce a variety of substituents onto the butanol backbone. Furthermore, the use of organometallic catalysts and stoichiometric reducing agents, although sometimes limited by stereoselectivity and reaction conditions, provides a chemical route to such modifications. frontiersin.orgnih.gov

The introduction of branching on the butan-1-ol chain is another important modification. Metabolic engineering strategies have been developed to produce branched-chain higher alcohols by diverting 2-keto acid intermediates from the host's amino acid biosynthetic pathway. zju.edu.cn This approach allows for the synthesis of alcohols such as isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol. zju.edu.cn These branched structures can significantly impact the lipophilicity and binding interactions of the final molecule.

The following table summarizes various strategies for butan-1-ol chain modification:

Modification Strategy Methodology Key Intermediates/Enzymes Potential Outcome References
Chain ExtensionMetabolic Engineering (E. coli)Coenzyme A (CoA)-dependent pathway, Acyl-CoAProduction of longer-chain alcohols (e.g., 1-hexanol) acs.org
FunctionalizationAsymmetric Reductive Aminationα-Hydroxy ketones, Amine Dehydrogenases (AmDHs)Introduction of various functional groups frontiersin.orgnih.gov
BranchingMetabolic Engineering (E. coli)2-Keto acid intermediates, Amino acid biosynthetic pathwaySynthesis of branched-chain alcohols (e.g., isobutanol) zju.edu.cn

Development of Novel Heterocyclic and Spiro Systems

The incorporation of the this compound scaffold into heterocyclic and spirocyclic systems represents a powerful strategy for exploring novel chemical space and generating compounds with unique three-dimensional architectures. These complex structures can lead to enhanced biological activity and improved pharmacokinetic profiles.

The synthesis of heterocyclic systems often involves the cyclization of a suitably functionalized 2-amino alcohol precursor. For instance, chiral 1,2-amino alcohols can serve as precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. One common approach is the formation of oxazolidinones and morpholinones. acs.org This can be achieved through N-Boc protection of the amino alcohol, followed by reaction with a suitable cyclizing agent and subsequent deprotection. acs.org

Another important class of heterocycles that can be accessed from amino alcohols are tetrahydro-1,3-oxazines. ucl.ac.uk These can be prepared through the direct condensation of the amino alcohol with an aldehyde or via an acetal (B89532) exchange reaction. ucl.ac.uk The resulting tetrahydro-1,3-oxazine can then undergo further transformations, such as ring-opening reactions, to generate other valuable chiral building blocks. ucl.ac.uk

The following table provides examples of heterocyclic systems that can be derived from amino alcohol precursors:

Heterocyclic System Synthetic Approach Key Reagents/Conditions References
OxazolidinonesIntramolecular cyclizationN-Boc protection, t-butyl acrylate, Cs2CO3 acs.org
MorpholinonesIntramolecular amidationN-Boc protection, t-butyl acrylate, HCl/dioxane acs.org
Tetrahydro-1,3-oxazinesCondensation/Acetal ExchangeAldehyde or diethyl acetal ucl.ac.uk

Automated and High-Throughput Synthesis for Library Generation

The generation of large and diverse libraries of compounds is a crucial aspect of modern drug discovery. Automated and high-throughput synthesis platforms have emerged as indispensable tools for rapidly exploring structure-activity relationships (SAR) and identifying lead compounds. The application of these technologies to the synthesis of this compound analogs can significantly accelerate the discovery process.

High-throughput synthesis often relies on the use of solid-phase or solution-phase parallel synthesis techniques. In the context of this compound, a modular synthetic approach is highly desirable. This would involve the preparation of a common intermediate that can be readily diversified in the final steps of the synthesis. For example, a protected 2-aminobutan-1-ol (B80463) core could be synthesized on a large scale and then reacted with a library of different cyclopentyl-like electrophiles in a parallel format.

The use of engineered enzymes in a high-throughput screening format is another powerful approach. For instance, a panel of engineered amine dehydrogenases (AmDHs) can be used for the asymmetric reductive amination of a variety of α-hydroxy ketones, leading to a library of chiral amino alcohols. frontiersin.orgnih.gov This biocatalytic approach offers the advantages of high stereoselectivity and mild reaction conditions.

The data generated from high-throughput synthesis campaigns can be substantial. Therefore, the integration of automated data analysis and cheminformatics tools is essential for efficiently navigating the vast chemical space and identifying promising candidates.

The following table outlines key considerations for the automated and high-throughput synthesis of this compound analogs:

Aspect Methodology/Technology Advantages References
Synthesis PlatformSolid-Phase or Solution-Phase Parallel SynthesisRapid generation of compound libraries, ease of purification (solid-phase)General knowledge
Diversification StrategyModular synthesis with a common intermediateEfficient exploration of SARGeneral knowledge
CatalysisEngineered Amine Dehydrogenases (AmDHs)High stereoselectivity, mild reaction conditions frontiersin.orgnih.gov
Data HandlingAutomated data analysis, CheminformaticsEfficient analysis of large datasets, identification of hitsGeneral knowledge

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the design and optimization of synthetic routes is of paramount importance for minimizing the environmental impact of chemical manufacturing. The synthesis of this compound and its analogs can benefit significantly from the application of these principles.

One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. The direct N-alkylation of amino acids with alcohols using a well-defined iron catalyst represents a greener alternative to traditional methods that often employ stoichiometric amounts of hazardous reagents. nih.gov This "borrowing hydrogen" strategy proceeds via a sequence of dehydrogenation, imine formation, and hydrogenation, with water being the only byproduct. nih.gov

The use of biocatalysis is another cornerstone of green chemistry. As mentioned previously, engineered amine dehydrogenases can be used for the synthesis of chiral amino alcohols under mild, aqueous conditions. frontiersin.orgnih.gov Furthermore, the use of whole-cell biocatalysts can eliminate the need for costly and time-consuming enzyme purification. frontiersin.orgnih.gov The use of renewable resources, such as glucose, as starting materials in metabolic engineering approaches also aligns with the principles of green chemistry. zju.edu.cn

Solvent selection is another critical aspect of green chemistry. The use of water or other environmentally benign solvents is highly encouraged. For example, the asymmetric amination of meso-epoxides has been successfully carried out using soy products as a low-toxicity catalyst in an aqueous medium. mdpi.com

The following table summarizes the application of green chemistry principles to the synthesis of this compound and its analogs:

Green Chemistry Principle Application Example References
CatalysisUse of catalytic instead of stoichiometric reagentsIron-catalyzed N-alkylation of amino acids with alcohols nih.gov
BiocatalysisUse of enzymes or whole-cell systemsEngineered amine dehydrogenases for asymmetric reductive amination frontiersin.orgnih.gov
Renewable FeedstocksUse of starting materials from renewable sourcesMetabolic engineering of E. coli to produce alcohols from glucose zju.edu.cn
Safer SolventsUse of environmentally benign solventsAsymmetric amination of meso-epoxides in water mdpi.com

Sophisticated Structural and Stereochemical Characterization in Research

Conformational Analysis via Spectroscopic and Diffraction Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements, known as conformations, can have different energy levels, and thus different stabilities. libretexts.orgorganicchemistrytutor.com For 2-(Cyclopentylamino)butan-1-ol, both the butanol side chain and the cyclopentyl ring are flexible and can adopt various conformations.

The cyclopentane (B165970) ring, for instance, is not planar and typically adopts puckered conformations like the "envelope" or "twist" forms to relieve torsional strain. dalalinstitute.com The butanol side chain can also exist in different staggered and eclipsed conformations, such as anti and gauche arrangements, which have distinct energy profiles. organicchemistrytutor.combkcc.ac.in

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for conformational analysis. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), the preferred conformations in solution can be elucidated. Diffraction methods, primarily X-ray crystallography, provide a definitive picture of the molecule's conformation in the solid state. nih.govanton-paar.com

Advanced Analytical Techniques for Purity and Stereopurity Assessment

Ensuring the purity and, critically, the stereopurity of a sample of this compound is paramount for any chemical or biological study. Several advanced analytical techniques are employed for this purpose.

Chiral Chromatography (GC and LC) for Enantiomeric Excess Determination

Chiral chromatography is a key technique for separating and quantifying the different enantiomers of a chiral compound. This can be achieved using either gas chromatography (GC) or liquid chromatography (LC) with a chiral stationary phase. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. mdpi.com

The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as the absolute difference between the mole fractions of the two enantiomers. libretexts.org It can be calculated from the peak areas of the enantiomers in the chromatogram. For example, in the analysis of related β-aminocycloalkanols, GC with a chiral column like Supelco β-DEX 120 has been used to determine the enantiomeric excess. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral shift reagents or chiral solvating agents. kaist.ac.krnih.gov These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers. kaist.ac.kr For instance, lanthanide-based chiral shift reagents have been used to determine the enantiomeric purity of polar substrates. kaist.ac.kr

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a compound. doi.orgcopernicus.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four decimal places). docbrown.info This high accuracy allows for the unambiguous determination of the molecular formula of the compound by comparing the experimentally measured mass with the calculated exact mass for a proposed formula. mdpi.comdoi.org This technique is essential for validating the identity of newly synthesized compounds like this compound.

X-ray Crystallography for Definitive Solid-State Structure

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.govanton-paar.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density can be constructed. This model reveals the precise positions of all atoms in the molecule, bond lengths, bond angles, and torsional angles. anton-paar.com Crucially, for a chiral compound, X-ray crystallography can unambiguously determine the absolute configuration of the stereocenters, providing a definitive solid-state structure. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Cyclopentylamino Butan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to analyzing the electronic structure of molecules. airitilibrary.com These methods solve approximations of the Schrödinger equation to yield information about orbital energies, wavefunctions, and other electronic properties. airitilibrary.comgithub.io

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. airitilibrary.com It is a widely used approach due to its favorable balance of computational cost and accuracy, making it suitable for studying organic molecules. github.io

For 2-(Cyclopentylamino)butan-1-ol, DFT calculations are instrumental in determining the most stable three-dimensional arrangements, or conformations, of the molecule. The presence of multiple rotatable bonds (C-N, C-C, and C-O) and the flexible cyclopentyl ring results in a complex conformational landscape. DFT studies can map this landscape by calculating the relative energies of different conformers. Studies on analogous amino alcohols have shown that intramolecular hydrogen bonding (IHB), for instance between the hydroxyl proton and the nitrogen lone pair, can significantly stabilize certain conformations in the gas phase or in nonpolar solvents. nih.gov DFT calculations can predict the geometric parameters and energetic stability of these hydrogen-bonded structures. nih.govup.ac.za

Furthermore, DFT is used to calculate reactivity descriptors, which predict how a molecule will behave in a chemical reaction. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.net Other descriptors such as electron density distribution, Mulliken charges, and molecular electrostatic potential (MEP) maps can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites within this compound, guiding the prediction of its reactive behavior. nrel.gov

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformations of this compound

Conformer IDDescriptionRelative Energy (kcal/mol)Key Intramolecular Interaction
Conf-01 Extended chain, no IHB2.5None
Conf-02 Gauche, O-H···N Intramolecular Hydrogen Bond (IHB)0.0Hydrogen Bond
Conf-03 Folded, non-hydrogen bonded1.8van der Waals
Conf-04 Cyclopentyl ring puckered (axial amino)0.9Steric/Torsional Strain
Conf-05 Cyclopentyl ring puckered (equatorial amino)0.2Minimal Strain

Note: This table is for illustrative purposes, based on typical findings for amino alcohols, to demonstrate the application of DFT in conformational analysis. Actual values would require specific calculations for this compound.

The mechanism of a chemical reaction can be computationally explored by mapping the potential energy surface (PES) for the interacting species. A PES is a mathematical or graphical representation of the energy of a molecule or group of molecules as a function of its geometry. colostate.edu For a reaction involving this compound, such as its synthesis or metabolic transformation, DFT calculations can be used to locate the transition state (TS) structures—the highest energy point along the reaction coordinate. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. acs.org This provides critical information about the reaction's feasibility, including the activation energy barrier, which determines the reaction rate. For example, in a reaction where the hydroxyl group of this compound acts as a nucleophile, computational chemists can model the approach to an electrophile, the bond-forming process, and any subsequent proton transfers, identifying the lowest-energy path from reactants to products. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Preferences and Reactivity Descriptors

Molecular Modeling and Docking Studies for Ligand-Target Interaction Prediction (Theoretical Frameworks)

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. A key application in drug discovery is molecular docking, which predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. ijpras.com

Molecular docking algorithms place the ligand (in this case, this compound) into the binding site of a target protein in various possible conformations and orientations. aaai.org A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. tandfonline.commdpi.com This process can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-protein complex. tandfonline.comnih.gov

Given its structure, this compound can act as both a hydrogen bond donor (from the -OH and -NH groups) and an acceptor (at the N and O atoms). The cyclopentyl group provides a nonpolar surface for hydrophobic interactions. Docking studies can predict how these features complement the amino acid residues in a target's active site. spiedigitallibrary.org The collective set of these interactions forms an "interaction fingerprint," which characterizes the binding. The accuracy of these predictions can be significantly improved by accounting for the flexibility of both the ligand and the protein's side chains, a technique known as flexible or induced-fit docking. ijpras.comnih.gov

Table 2: Representative Molecular Docking Results for Amino Alcohol Analogs Against a Hypothetical Protein Target

Compound IDProtein TargetDocking Score (kcal/mol)Key Predicted Interactions
Analog A Kinase X-7.4H-bond with Asp145, Hydrophobic contact with Leu83
Analog B Protease Y-6.9H-bond with Gly101, H-bond with Ser103
Analog C GPCR Z-8.1Hydrophobic contact with Phe250, π-cation with Arg112
1d' Topoisomerase IV-7.38Not specified
3d AChE-8.5 (Vina Score)H-bond with Tyr124, π-π stacking with Trp286

Note: This table includes illustrative data and published results for analogous compounds to demonstrate the outputs of docking studies. nih.govnih.gov Actual binding predictions for this compound would depend on the specific protein target.

In silico methods are integral to modern drug discovery, including the design and screening of virtual small molecule libraries. nih.gov Virtual screening uses docking to rapidly assess large collections of compounds against a protein target, identifying those with a high probability of binding. nih.govmdpi.com

Starting with the core scaffold of this compound, a virtual library of derivatives can be created by computationally adding different substituents at various positions. This library can then be screened in silico against a target of interest to prioritize which new analogs should be synthesized and tested experimentally. mdpi.comresearchgate.net This approach accelerates the lead optimization process by focusing laboratory efforts on compounds with the highest predicted activity. nih.gov Reinforcement learning and other deep learning techniques are increasingly being used to guide the generation of these libraries, ensuring they contain molecules with desirable properties and synthetic feasibility. diva-portal.orgdiva-portal.org

Prediction of Binding Modes and Interaction Fingerprints

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While docking provides a static picture of a potential binding event, molecular dynamics (MD) simulations introduce the element of time, allowing for the observation of the dynamic behavior of molecules. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations and interactions change over time. nih.gov

For this compound, MD simulations can be used to explore its conformational flexibility in a solvent environment, typically water, to mimic physiological conditions. oup.comacs.org These simulations show how the molecule transitions between different shapes and how solvent molecules interact with it, which can influence its preferred conformation. nih.govnih.gov For example, in water, the intramolecular hydrogen bonds that might be stable in the gas phase could be disrupted in favor of hydrogen bonding with surrounding water molecules. nih.gov

MD simulations are also crucial for refining the results of docking studies. By running a simulation of the docked ligand-protein complex, researchers can assess the stability of the predicted binding pose. nih.govnih.gov A stable complex will see the ligand remain in the binding pocket with persistent key interactions over the course of the simulation, providing greater confidence in the predicted binding mode. researchgate.netrsc.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a computational methodology aimed at predicting the reactivity of chemical compounds based on their molecular structure. ontosight.ai These models establish a mathematical correlation between the chemical structure and the reactivity of a molecule by using molecular descriptors. ontosight.ai The fundamental principle is that the structural and physicochemical properties of a molecule, encoded in numerical descriptors, can quantitatively predict its behavior in a chemical reaction. researchgate.net QSRR is a valuable tool for understanding reaction mechanisms, optimizing reaction conditions, and designing novel molecules with desired reactivity profiles. ontosight.airesearchgate.net

The development of a QSRR model involves several key steps. First, a dataset of compounds with known reactivity data (e.g., reaction rates, equilibrium constants) is compiled. Next, a wide range of molecular descriptors is calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. researchgate.net Through a process of variable selection, often employing techniques like genetic algorithms or multiple linear regression (MLR), a subset of descriptors that have the most significant impact on reactivity is identified. researchgate.netmdpi.com Finally, a mathematical model is built to relate the selected descriptors to the observed reactivity. researchgate.net

Table 1: Hypothetical QSRR Descriptors for Reactivity Prediction of this compound Derivatives

This table illustrates the types of descriptors that would be used in a QSRR study to predict the relative reactivity of a series of analogs of this compound. The reactivity endpoint could be a measured reaction rate constant (k).

Compound Analog Molecular Weight (g/mol) LogP HOMO Energy (eV) LUMO Energy (eV) Predicted Reactivity (log(k))
This compound 157.27 1.85 -5.6 1.2 1.5
Analog 1 (N-methyl) 171.29 2.10 -5.5 1.3 1.3
Analog 2 (Cyclohexylamino) 171.29 2.35 -5.7 1.1 1.6
Analog 3 (4-OH-Cyclopentyl) 173.27 1.40 -5.8 1.0 1.8
Analog 4 (3-Cl-Cyclopentyl) 191.71 2.55 -5.9 0.9 2.1

Pharmacogenomic Approaches in Drug-Target Interaction Prediction (Computational Perspective)

Pharmacogenomics, from a computational standpoint, leverages genomic and biomolecular data to predict how a compound will interact with biological targets. nih.gov This field is critical in modern drug discovery for identifying potential drug targets, understanding mechanisms of action, and anticipating off-target effects. gsconlinepress.comfrontiersin.org Computational methods for drug-target interaction (DTI) prediction are broadly categorized into ligand-based, target-based, and chemogenomic approaches. nih.gov

Ligand-based methods predict targets for a new molecule by comparing it to compounds with known activities. Target-based approaches, such as molecular docking, simulate the binding of a molecule into the three-dimensional structure of a protein target to estimate binding affinity. nih.gov Chemogenomic approaches are more holistic, integrating data from chemical spaces and biological systems (e.g., protein sequences, gene expression profiles) using machine learning to build predictive models that can identify DTIs on a large scale. nih.govplos.org

While direct pharmacogenomic studies for this compound are limited, research on structurally similar N,2-substituted cycloalkylamines provides significant insights. For example, computational studies on derivatives of 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol, a potent norepinephrine (B1679862) transporter (NET) inhibitor, demonstrate the power of these approaches. nih.gov These studies utilized predictive proteochemometric models for initial screening and subsequently employed molecular docking to understand the structural determinants of stereoselective recognition at the NET. nih.gov Docking simulations within a model of the human NET highlighted key interactions, such as hydrogen bonds and electrostatic interactions within a hydrophilic subsite of the binding pocket, which are crucial for potent inhibition. nih.gov Such computational investigations are instrumental in optimizing lead compounds by suggesting structural modifications that enhance target affinity and selectivity. frontiersin.orgnih.gov

Table 2: Computational Approaches in Drug-Target Prediction for Amino Alcohol Scaffolds

This table summarizes computational methods and findings relevant to predicting targets for compounds with a this compound-like scaffold, based on studies of related molecules. nih.gov

Computational Method Objective Key Findings for Related Scaffolds Potential Target(s)
Proteochemometric Modeling Initial virtual screening to identify novel inhibitors from large compound libraries. Identified the N,2-substituted cycloalkylamine scaffold as a potent inhibitor class. Monoamine Transporters (e.g., NET)
Molecular Docking Elucidate binding modes and structure-activity relationships (SAR). Revealed key hydrogen bonds and hydrophobic interactions in the transporter binding pocket. Favored a trans-orientation of the N,2-substituents on the cyclopentyl ring for higher potency. Norepinephrine Transporter (NET)
Pharmacophore Modeling Define the essential 3D arrangement of features necessary for biological activity. A common pharmacophore for NET inhibitors includes a secondary amine and specific hydrophobic and aromatic features. Norepinephrine Transporter (NET)
Transcriptomic Analysis Predict targets by correlating drug-induced gene expression profiles with gene-knockdown profiles. plos.org (Hypothetical) Could reveal unexpected targets or pathway modulations beyond primary targets. Kinases, GPCRs, Ion Channels

Mechanistic Elucidation of Chemical Transformations Involving 2 Cyclopentylamino Butan 1 Ol

Investigation of Reaction Pathways and Transition States

Detailed investigations into the specific reaction pathways of 2-(Cyclopentylamino)butan-1-ol are not prominently documented. However, the reactivity of similar, more complex amino alcohol structures has been studied. For instance, computational studies on other amino alcohols have identified transition states and intermediates in reactions like the Prins reaction, where a hemiacetal intermediate was identified. beilstein-journals.org Such studies often employ density functional theory (DFT) calculations to map out reaction paths and determine the geometries of transition states. beilstein-journals.org

A transition state is a very short-lived atomic configuration at a local energy maximum on a reaction-energy diagram. masterorganicchemistry.com It possesses partial bonds and cannot be isolated. masterorganicchemistry.com The transformation of a system from reactants to products often proceeds through these energetic bottlenecks. aps.org For a molecule like this compound, reactions would likely proceed through transition states where bonds to the amine or alcohol group are partially broken and new bonds are partially formed. For example, in a nucleophilic substitution reaction, the transition state would involve the simultaneous formation of a new bond and the breaking of an existing one. masterorganicchemistry.com

General reaction pathways for alcohols include dehydration to form alkenes, and conversion to haloalkanes. savemyexams.comsavemyexams.comphysicsandmathstutor.comocr.org.uk The presence of the amino group can influence these pathways, potentially acting as an internal base or nucleophile.

Role of Catalyst-Substrate Interactions in Stereo- and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving this compound would be significantly influenced by catalyst-substrate interactions. Non-covalent interactions such as hydrogen bonding, and electrostatic interactions play a crucial role in controlling stereoselectivity in many reactions. nih.govrsc.org In asymmetric catalysis, for instance, a chiral catalyst can create a chiral environment that favors the formation of one stereoisomer over another by stabilizing the transition state leading to that product. chemrxiv.org

For amino alcohols, the hydroxyl and amino groups can coordinate to a catalyst, holding the substrate in a specific orientation. This directed binding is a powerful strategy for achieving high stereoselectivity in reactions like cyclopropanation. unl.ptunl.pt For example, in the asymmetric amination of meso-epoxides, soy-based catalysts have been used to produce trans-β-aminocyclohexanol derivatives with high enantiomeric excess, highlighting the potential for catalytic control in similar systems. mdpi.com The regioselectivity of a reaction, which determines where on a molecule a reaction occurs, can also be controlled by such interactions. rsc.org For instance, in the hydrogenation of furan (B31954) derivatives, the choice of catalyst and conditions can direct the reaction to either the furan ring or a side-chain double bond. nih.gov

Intermolecular Interaction Studies (e.g., hydrogen bonding, dipole-dipole interactions in solution phase)

The physical and chemical properties of this compound in solution are governed by intermolecular forces. The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group allows for strong hydrogen bonding. chemguide.co.uklibretexts.orglibretexts.org Hydrogen bonds are powerful intermolecular forces that occur between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and a lone pair of electrons on another electronegative atom. chemguide.co.uklibretexts.orglibretexts.org These interactions are significantly stronger than van der Waals forces and have a profound effect on properties like boiling point and solubility. libretexts.orglibretexts.org

The butan-1-ol portion of the molecule has a higher boiling point than its isomer, butan-2-ol, due to more effective van der Waals attractions in the linear chain and potentially more accessible hydrogen bonding. chemguide.co.ukstackexchange.comwikipedia.org The cyclopentyl group adds a nonpolar, hydrophobic component to the molecule, which influences its solubility. wwnorton.com

CompoundBoiling Point (°C)Key Intermolecular Forces
Butan-1-ol117.7 wikipedia.orgHydrogen bonding, van der Waals forces chemguide.co.uklibretexts.org
Butan-2-ol99.5 stackexchange.comHydrogen bonding, van der Waals forces stackexchange.com
Propanoic Acid141Can form hydrogen-bonded dimers siyavula.com
Ethyl Methanoate54Dipole-dipole interactions siyavula.com

Solute-Solvent Interaction Dynamics

The behavior of this compound in a solvent is determined by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. mdpi.comvito.be The solubility of alcohols in water decreases as the hydrocarbon chain length increases because the nonpolar part of the molecule becomes more dominant. ibchem.com For a molecule like this compound, the polar -OH and -NH groups can form hydrogen bonds with protic solvents like water or ethanol, enhancing solubility. libretexts.orgibchem.com In nonpolar solvents, dispersion forces would be the primary mode of interaction. wwnorton.com

Ultrafast spectroscopic techniques have been used to study the dynamics of solute-solvent interactions, revealing how the solvent shell around a solute molecule reorganizes on picosecond timescales. stanford.edu In mixed solvents, these dynamics can be even more complex due to variations in the local solvent composition. stanford.edu The presence of different functional groups in this compound means that different parts of the molecule will interact differently with the solvent, leading to complex solvation dynamics. Computational methods like molecular dynamics simulations are powerful tools for investigating these interactions at a molecular level. vito.benih.gov

Aggregation Behavior in Concentrated Solutions

At high concentrations, molecules with strong intermolecular forces like hydrogen bonds can form aggregates or clusters. For alcohols, this can lead to the formation of dimers or larger oligomers. ibchem.com While specific studies on the aggregation of this compound are not available, the principles governing the behavior of similar molecules suggest that aggregation is likely. The formation of such aggregates would be driven by the hydrogen bonding capabilities of the alcohol and amine groups. This behavior can be influenced by the solvent, with nonpolar solvents often promoting aggregation as the solute molecules preferentially interact with each other rather than the solvent.

In the context of catalysis, the aggregation of catalyst molecules can have significant effects on reaction rates and selectivity. Some catalytic systems are even designed to self-assemble into active aggregates, mimicking the behavior of enzymes. nih.gov

Utility of 2 Cyclopentylamino Butan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Development of Complex Chiral Molecules

There are no specific examples in the scientific literature of 2-(Cyclopentylamino)butan-1-ol being used as a direct precursor in the total synthesis of complex chiral molecules. The synthesis of such molecules often relies on readily available chiral building blocks to introduce stereocenters efficiently. nih.govnih.gov Strategies like using chiral templates or enzymatic resolutions are common for generating key chiral intermediates for pharmaceuticals. nih.govbarc.gov.ingoogle.com Although this compound possesses the necessary chirality, its specific incorporation into larger, more complex structures has not been reported.

Application in the Synthesis of Natural Product Analogs

The synthesis of natural product analogs is a crucial strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. rsc.org Methodologies such as diverted total synthesis and function-oriented synthesis are employed to create analogs from key intermediates. rsc.org While scaffolds similar to the cyclopentyl group are used in creating natural product-like libraries, there is no documented use of this compound for the synthesis of natural product analogs. nih.gov

Development of Novel Catalytic Ligands for Asymmetric Transformations

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. takasago.com Amino alcohol structures are frequently used as the basis for chiral ligands that can coordinate with metal catalysts. These ligands, such as those derived from BINOL or used in copper-catalyzed reactions, play a critical role in controlling the stereochemical outcome of a reaction. beilstein-journals.org However, no studies were found that describe the derivatization of this compound into a ligand for asymmetric catalysis.

Scaffold for Exploring Chemical Space in Academic Compound Libraries

Scaffolds form the core structure of molecules within a compound library and are pivotal in exploring chemical space for drug discovery. nih.govbham.ac.uk Natural product scaffolds are often used as inspiration for designing libraries with high structural diversity and three-dimensionality. nih.govnih.gov While chemical suppliers like Enamine offer the possibility of creating custom libraries from building blocks such as this compound, no existing academic or commercial libraries built upon this specific scaffold are reported in the literature. enaminestore.comenamine.net

Emerging Research Directions and Interdisciplinary Studies

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Prediction

AI/ML Technique Primary Function Key Advantage Relevant Research Focus
Template-Based Models Retrosynthesis based on predefined reaction rules or templates. High accuracy for reactions within the known chemical space. Codifying known reaction mechanisms for reliable prediction. nih.gov
Template-Free Models (e.g., Seq2Seq) Predicts products from reactants (or vice-versa) as a sequence translation problem. Potential to discover entirely novel, unprecedented reactions. Generalizing chemical reactivity beyond established templates. nih.gov
Graph-Based Neural Networks Represents molecules as graphs to predict changes in chemical bonds during a reaction. Captures intricate structural relationships and stereochemistry. Modeling complex molecular transformations and reaction center identification. nih.gov
Reinforcement Learning Optimizes multi-step synthesis routes by rewarding pathways with high yield, low cost, or sustainability. Can find globally optimal routes considering multiple practical factors. preprints.org Integrating practical constraints like cost and environmental impact into route selection. preprints.org

Novel Catalytic Systems for Aminoalcohol Functionalization

Aminoalcohols are valuable building blocks in pharmaceuticals and material science, making the development of new methods for their synthesis and functionalization an important research area. clemson.edu Traditional methods for modifying aminoalcohols often require multiple steps involving protection and deprotection of the amine or alcohol groups. clemson.edu Modern research focuses on novel catalytic systems that enable more direct, efficient, and selective transformations.

Recent developments include:

Macrocyclic Catalysts : A new class of macrocyclic catalysts has been developed to achieve precise and efficient hydroxyl functionalization of aminoalcohols. clemson.edu These catalysts can selectively activate the alcohol group, enabling transformations that would otherwise be complicated by the presence of the reactive amine. clemson.edu

Transition Metal Catalysis : Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful technique for the stereoselective synthesis of chiral aminoalcohols from unprotected α-amino ketones. acs.org This method is cost-effective and avoids the need for high-pressure equipment. acs.org Furthermore, novel tetracopper(II) coordination compounds have shown effectiveness as catalysts for the mild oxidative C-H functionalization of alkanes, a technology that could be adapted for advanced modifications of the cyclopentyl or butyl moieties in 2-(Cyclopentylamino)butan-1-ol. researchgate.netsemanticscholar.org

Nanoparticle-Supported Catalysts : To improve catalyst recyclability and sustainability, researchers have anchored linear β-amino alcohol ligands onto superparamagnetic nanoparticles. rsc.org These supported catalysts have proven effective in enantioselective additions of organozinc reagents to aldehydes and can be easily recovered from the reaction mixture using a magnet. rsc.org

Table 2: Overview of Novel Catalytic Systems for Aminoalcohol Chemistry

Catalyst Type Application Key Feature Potential Relevance to this compound
Bifunctional Macrocycles Selective hydroxyl functionalization. High regioselectivity, avoiding protection/deprotection steps. clemson.edu Direct modification of the butanol's hydroxyl group.
Ruthenium-Diamine Complexes Asymmetric transfer hydrogenation. Creates specific stereoisomers from keto-amine precursors. acs.org Enantioselective synthesis of a specific stereoisomer.
Tetracopper(II) Cores C-H bond functionalization. Activation of typically inert C-H bonds for further reaction. semanticscholar.org Advanced modification of the cyclopentyl or butyl backbone.
Magnetite Nanoparticle-Supported Ligands Enantioselective alkylation. Catalyst is easily recoverable and reusable. rsc.org Use in a key synthetic step with improved sustainability.

Exploration of Chemical Reactivity under Non-Conventional Conditions

The methods used to carry out chemical reactions are also evolving. Non-conventional conditions such as flow chemistry and mechanochemistry offer significant advantages over traditional batch processing, including improved safety, efficiency, and sustainability.

Flow Chemistry : Performing reactions in continuous-flow systems, such as microreactors or packed-bed reactors, allows for precise control over parameters like temperature, pressure, and reaction time. rsc.org This has been successfully applied to the metal- and solvent-free synthesis of aminoalcohols. rsc.orgrsc.org For instance, the hydroxyalkylation of amines with cyclic carbonates has been demonstrated in a continuous-flow system using a heterogeneous organocatalyst, achieving high selectivity and conversion. rsc.org The use of supercritical CO2 as a reaction medium in flow chemistry has also been explored for N-alkylation reactions of aminoalcohols. beilstein-journals.org Enzymatic cascades for producing chiral aminoalcohols have been implemented in continuous-flow microreactors, which can overcome inhibitory effects and lead to full conversion in significantly shorter times than batch systems. nih.gov

Mechanochemistry : Mechanochemical synthesis, typically involving ball-milling, induces chemical reactions through mechanical force, often in the absence of bulk solvents. researchgate.netcardiff.ac.uk This "green" chemistry approach has been shown to be effective for C-N bond-forming reactions and the synthesis of amides from aminoalcohols, reducing reaction times and simplifying work-up procedures. researchgate.nettaltech.ee The direct amidation of esters using mechanochemistry has also been developed, providing a potential route to precursors for aminoalcohol synthesis. cardiff.ac.uk Given that the synthesis of this compound involves the formation of a C-N bond, mechanochemistry presents a promising alternative to traditional solution-phase methods.

Table 3: Comparison of Reaction Conditions for Aminoalcohol Synthesis

Parameter Traditional Batch Processing Flow Chemistry Mechanochemistry
Solvent Use Typically high Reduced or used as a carrier Minimal to none
Heat/Mass Transfer Often inefficient, can lead to hotspots Highly efficient and controlled Localized energy input at particle contacts
Safety Handling large volumes of hazardous materials can be risky Small reactor volumes enhance safety Avoids risks associated with high-temperature solvents
Scalability Can be complex ("scaling up") Straightforward by running longer ("scaling out") Can be challenging for very large industrial scales
Applicable Reactions Broad range Synthesis of aminoalcohols rsc.org, enzymatic cascades nih.gov C-N bond formation taltech.ee, amide coupling researchgate.net

Cross-Disciplinary Research at the Interface of Organic Chemistry and Computational Science

The synergy between experimental organic chemistry and computational science is a powerful driver of modern chemical research. nso-journal.org Computational methods are no longer just for theoretical validation; they are integral tools for predicting reaction outcomes, elucidating complex mechanisms, and guiding the design of new molecules. mdpi.com

For the aminoalcohol functional group, computational studies have been used to investigate the detailed mechanisms of reactions, such as the substitution reaction with thionyl chloride. cdnsciencepub.comresearchgate.net These studies can map out potential energy surfaces, identify transition states, and explain why certain products are formed over others, providing insights that can lead to higher yields and purer products in the lab. cdnsciencepub.com

Furthermore, in drug discovery, molecular docking and molecular dynamics simulations are used to predict how a molecule might bind to a biological target. For example, research on N,2-substituted cycloalkylamines related to this compound has used molecular docking to understand how these compounds interact with the norepinephrine (B1679862) transporter (NET). nih.govnih.gov This computational insight helps explain the structure-activity relationships and guides the design of more potent and selective inhibitors. nih.gov The growing trend is toward establishing interdisciplinary research centers where chemists, biologists, and computational scientists work side-by-side to tackle complex scientific problems, from fundamental reaction mechanisms to drug development. ircbc.ac.cnircbc.ac.cn

Q & A

Q. Challenges :

  • The cyclopentyl group’s rigidity complicates NMR signal assignment due to overlapping proton environments.
  • Low volatility limits GC applicability, necessitating derivatization (e.g., silylation) .

What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

Answer:
Enantioselective synthesis requires:

  • Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) .
  • Chiral Auxiliaries : Employing (R)- or (S)-2-aminobutan-1-ol as starting materials to control stereochemistry .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) for dynamic resolution of racemic mixtures .

Advanced studies compare catalytic systems (e.g., Pd vs. Ru) to balance cost, efficiency, and ee .

How does the cyclopentyl group in this compound influence its biological activity compared to cyclohexyl or aromatic analogs?

Answer:
The cyclopentyl group enhances:

  • Lipophilicity : Increases membrane permeability, as seen in analogs like 2-[(1-Cyclopropylethyl)amino]butan-1-ol, which show improved blood-brain barrier penetration .
  • Conformational Restriction : The smaller ring size (vs. cyclohexyl) reduces rotational freedom, favoring target binding (e.g., enzyme active sites) .

Comparative studies with cyclohexyl analogs reveal differences in receptor binding kinetics. For instance, cyclopentyl derivatives exhibit higher affinity for GABAA receptors due to reduced steric hindrance .

What computational methods are employed to predict the reactivity and stability of this compound under varying pH conditions?

Answer:

  • DFT Calculations : To model protonation states (amine vs. hydroxyl groups) at physiological pH (7.4). The amine group (pKa ~9.5) remains protonated, influencing solubility .
  • Molecular Dynamics (MD) Simulations : Predict aggregation behavior in aqueous solutions, critical for formulation studies .
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes), highlighting hydrogen bonding between the hydroxyl group and catalytic residues .

Experimental validation via pH-dependent UV-Vis spectroscopy confirms computational predictions .

How do researchers resolve contradictions in reported biological activity data for amino alcohol derivatives like this compound?

Answer:
Discrepancies often arise from:

  • Purity Issues : Trace solvents (e.g., chloroform in hydrogenation reactions) may confound bioassay results. LC-MS purity checks (>98%) are essential .
  • Enantiomeric Contamination : Racemic mixtures vs. enantiopure samples yield divergent activity. Chiral analysis clarifies this .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer systems (e.g., Tris vs. PBS) affect IC50 values. Meta-analyses standardize protocols .

What are the key stability considerations for long-term storage of this compound, and how are degradation products identified?

Answer:

  • Storage Conditions : Anhydrous environments (desiccants) at -20°C prevent hydrolysis of the hydroxyl group .
  • Degradation Pathways : Oxidation at the amine group forms nitroxides, detectable via HPLC-MS. Accelerated stability studies (40°C/75% RH) identify major degradants .
  • Light Sensitivity : UV irradiation induces cyclopentyl ring cleavage, monitored by NMR .

How does this compound compare to other amino alcohols in enantioselective catalysis applications?

Answer:

  • Catalytic Efficiency : Cyclopentyl derivatives outperform linear analogs (e.g., 2-(dimethylamino)butan-1-ol) in asymmetric aldol reactions due to steric guidance .
  • Solvent Compatibility : Polar solvents (MeCN) enhance turnover frequency (TOF) by stabilizing transition states .
  • Byproduct Analysis : GC-MS identifies imine byproducts in catalytic cycles, guiding ligand design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.